
1-(2-(benzyloxy)naphthalen-1-yl)-N-methylmethanamine hydrochloride
Overview
Description
1-(2-(benzyloxy)naphthalen-1-yl)-N-methylmethanamine hydrochloride is a chemical compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a benzyloxy group attached to a naphthalene ring, which is further connected to a N-methylmethanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(benzyloxy)naphthalen-1-yl)-N-methylmethanamine hydrochloride typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the reaction of naphthalene with benzyl alcohol in the presence of a strong acid catalyst to form the benzyloxy-naphthalene intermediate.
Amination: The benzyloxy-naphthalene intermediate is then reacted with N-methylmethanamine under controlled conditions to introduce the amine group.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the amine compound to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the controlled addition of reagents and monitoring reaction conditions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
1-(2-(benzyloxy)naphthalen-1-yl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyloxy group under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted naphthalene compounds.
Scientific Research Applications
1-(2-(benzyloxy)naphthalen-1-yl)-N-methylmethanamine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(benzyloxy)naphthalen-1-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication and protein synthesis.
Induce Apoptosis: Trigger programmed cell death (apoptosis) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1-Naphthyl)ethylamine: A naphthalene derivative with similar structural features but different functional groups.
Naphthalene-1-carboxamide: Another naphthalene derivative with distinct chemical properties.
Uniqueness
1-(2-(benzyloxy)naphthalen-1-yl)-N-methylmethanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyloxy group and N-methylmethanamine moiety make it a versatile compound for various applications in research and industry.
Biological Activity
1-(2-(benzyloxy)naphthalen-1-yl)-N-methylmethanamine hydrochloride, commonly referred to by its IUPAC name, exhibits significant biological activity, which can be attributed to its structural characteristics and interactions with various biological targets. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
The compound has the following chemical properties:
Property | Value |
---|---|
Chemical Formula | C19H20ClNO |
Molecular Weight | 313.83 g/mol |
CAS Number | 1052516-41-2 |
Appearance | Powder |
Melting Point | 172-175 °C |
Purity | ≥95% |
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes within the body. It is hypothesized that the benzyloxy group enhances lipophilicity, allowing better membrane permeability and receptor binding.
Receptor Interaction
Research indicates that this compound may act as a modulator for several receptors, including:
- Melanocortin Receptors (MC1R) : These receptors play crucial roles in skin pigmentation and anti-inflammatory responses. Compounds similar to this one have been studied for their ability to activate MC1R, leading to potential applications in dermatology and inflammatory conditions .
- Histone Deacetylase (HDAC) Inhibition : Preliminary studies suggest that derivatives of this compound exhibit HDAC inhibitory activity, which is significant for cancer therapy as HDAC inhibitors can reactivate silenced tumor suppressor genes .
Study 1: MC1R Agonistic Activity
A study focusing on small molecule nonpeptide MC1R agonists highlighted the importance of structural modifications similar to those found in this compound. The findings suggested that compounds with similar naphthalene scaffolds showed promising agonistic effects on MC1R, leading to increased melanogenesis and potential therapeutic benefits for skin disorders .
Study 2: HDAC Inhibition
In vitro studies demonstrated that compounds related to this structure exhibited significant growth inhibition in cancer cell lines through HDAC inhibition. The results indicated a mechanism involving the reactivation of silenced genes responsible for cell cycle regulation and apoptosis .
Safety Profile
The safety profile of this compound indicates moderate hazards:
Hazard Statements | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Precautionary measures include avoiding inhalation and contact with skin and eyes.
Properties
IUPAC Name |
N-methyl-1-(2-phenylmethoxynaphthalen-1-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO.ClH/c1-20-13-18-17-10-6-5-9-16(17)11-12-19(18)21-14-15-7-3-2-4-8-15;/h2-12,20H,13-14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRSISMVRLDHMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195547 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1052516-41-2 | |
Record name | 1-(2-(benzyloxy)naphthalen-1-yl)-N-methylmethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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